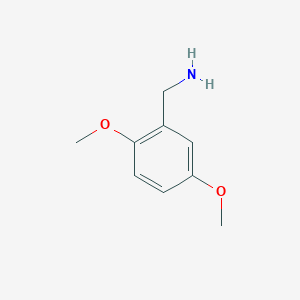

2,5-Dimethoxybenzylamine

説明

Contextualizing 2,5-Dimethoxybenzylamine within the Benzylamine (B48309) Chemical Class

This compound, identified by its IUPAC name (2,5-dimethoxyphenyl)methanamine, is an organic compound belonging to the extensive class of benzylamines. nih.govontosight.ai This classification is defined by the presence of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine functional group (-NH₂). wikipedia.org What distinguishes this compound is the specific substitution pattern on the aromatic ring: two methoxy (B1213986) groups (-OCH₃) are positioned at carbons 2 and 5. nih.gov This structural arrangement imparts specific chemical properties and reactivity to the molecule, influencing its role as a valuable intermediate in organic synthesis. Substituted benzylamines, as a general class, are recognized as crucial building blocks for a wide array of chemicals, including pharmaceuticals and agrochemicals. acs.org

Historical Perspectives on the Academic Investigation of Substituted Benzylamines

The academic exploration of substituted benzylamines has a rich history intertwined with the development of organic synthesis. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental synthesis and reactivity of these compounds. One of the earliest methods for producing benzylamine itself was the Leuckart reaction, first described by Rudolf Leuckart in 1885, which involved the reaction of benzaldehyde (B42025) with formamide. wikipedia.org

Throughout the 20th century, research expanded to include a wide variety of substituted benzylamines, with chemists investigating how different substituents on the benzene ring influence the amine's reactivity. Studies from the mid-20th century, for example, detailed the preparation of various methoxy-substituted benzylamines, often starting from readily available precursors like vanillin, to create novel compounds. ontosight.ai The investigation into their reactions, such as oxidation and N-alkylation, provided a deeper understanding of their chemical behavior. wikipedia.orgacs.org The development of more sophisticated synthetic methods, including reductive amination of benzaldehydes and the reduction of benzonitriles, further broadened the accessibility and variety of substituted benzylamines for academic and industrial research. wikipedia.org This foundational work paved the way for the use of specifically substituted benzylamines, like the 2,5-dimethoxy variant, in more complex synthetic applications.

Current Research Trajectories and Emerging Significance of this compound

In contemporary chemical research, this compound has gained significance primarily as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly noted in medicinal chemistry and the development of novel materials. The presence of the two methoxy groups on the benzene ring activates it towards certain reactions and provides steric and electronic properties that can be exploited in multi-step syntheses. researchgate.net

Current research often involves the use of this compound as a building block for creating larger, more complex molecular scaffolds. For instance, it is employed in multi-component reactions, such as the Ugi reaction, to construct peptidomimetics and other biologically relevant structures. nih.gov The amine group provides a key reactive site for forming new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents. Recent studies have demonstrated its use in the preparation of heterocyclic compounds, which are core structures in many drugs. The compound's ability to participate in reactions that form complex ring systems underscores its emerging importance in the synthesis of novel chemical entities with potential therapeutic applications.

Scope and Objectives of Academic Inquiry on this compound

The primary scope of academic inquiry into this compound revolves around its application as a synthetic precursor. Researchers are actively exploring its utility in creating novel compounds with specific biological activities or material properties. The main objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A key objective is to incorporate this compound into new and efficient synthetic routes. This includes its use in cascade reactions and multi-component reactions to build molecular complexity in a limited number of steps.

Synthesis of Biologically Active Molecules: A major focus is the use of this compound as a starting material for the synthesis of potential drug candidates. Researchers aim to create derivatives that can interact with biological targets, such as enzymes or receptors, to modulate their function. This has led to its use in the development of compounds with potential neuroprotective and anti-inflammatory properties. wikipedia.org

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of molecules derived from this compound and evaluating their biological activity, researchers aim to understand the relationship between a compound's chemical structure and its therapeutic effects. This knowledge is crucial for designing more potent and selective drugs.

Creation of Novel Organic Materials: Beyond pharmaceuticals, academic inquiry also explores the use of this compound in the synthesis of new organic materials. The specific substitution pattern can influence the packing and electronic properties of larger molecules, making it a target for the development of materials with interesting optical or electronic properties.

Chemical and Physical Properties of this compound

This compound is typically a colorless to pale yellow liquid. nih.gov Its key physical and chemical properties are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | nih.govtandfonline.com |

| Molecular Weight | 167.21 g/mol | tandfonline.com |

| Boiling Point | 95 °C at 0.2 mmHg | nih.gov |

| Density | 1.11 g/mL at 25 °C | nih.gov |

| Refractive Index | n20/D 1.548 | nih.gov |

| CAS Number | 3275-95-4 | tandfonline.com |

| Appearance | Colorless to pale yellow liquid | nih.gov |

Synthesis and Manufacturing of this compound

The synthesis of this compound is typically achieved through established organic chemistry reactions. The primary industrial and laboratory methods involve the transformation of a precursor molecule containing the 2,5-dimethoxybenzene core.

Two common synthetic routes are:

Reduction of 2,5-Dimethoxybenzaldehyde (B135726): This method involves the reductive amination of 2,5-dimethoxybenzaldehyde. The aldehyde is reacted with an amine source, such as ammonia (B1221849), followed by a reduction step to convert the intermediate imine to the final benzylamine. wikipedia.org

Amination of 2,5-Dimethoxybenzyl Chloride: In this route, a suitable starting material is first converted to 2,5-dimethoxybenzyl chloride. This benzyl halide is then reacted with an amine source, often ammonia or a protected form of ammonia, to displace the chloride and form the benzylamine. wikipedia.org

These methods are analogous to the general synthesis of other substituted benzylamines and can be carried out using various reagents and conditions to achieve the desired product.

Applications of this compound in Chemical Research

The primary application of this compound in a research context is as a versatile chemical intermediate. Its structure, featuring a reactive amine group and an electron-rich aromatic ring, makes it a valuable building block for the synthesis of more complex molecules.

Pharmaceutical Synthesis: A significant area of application is in medicinal chemistry, where it serves as a scaffold for the creation of novel drug candidates. Researchers have used this compound to synthesize compounds with potential as neuroprotective and anti-inflammatory agents. wikipedia.org Its incorporation into larger molecules allows for the systematic exploration of structure-activity relationships, which is a critical aspect of drug discovery.

Heterocyclic Chemistry: The compound is used in the synthesis of various heterocyclic compounds. These ring systems are prevalent in many biologically active molecules, and this compound provides a convenient entry point for their construction.

Multi-Component Reactions: As a primary amine, it is a suitable component for multi-component reactions (MCRs). MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The use of this compound in MCRs allows for the rapid generation of diverse molecular libraries for screening in drug discovery programs. nih.gov

Organic Synthesis: Beyond specific applications, this compound is a general-purpose reagent in organic synthesis laboratories. It can be used to introduce the 2,5-dimethoxybenzyl group into a molecule, which can act as a protecting group or as a key structural element of the final product.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMCHDDHXMFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186420 | |

| Record name | 2,5-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-95-4 | |

| Record name | 2,5-Dimethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3275-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxybenzylamine and Its Analogues

Established Synthetic Pathways to 2,5-Dimethoxybenzylamine

Traditional synthetic routes to this compound are well-documented, relying on fundamental organic reactions. These pathways are characterized by their reliability and scalability, making them suitable for various laboratory and industrial applications.

A primary method for synthesizing this compound involves the chemical reduction of the nitrile group of a 2,5-Dimethoxybenzonitrile precursor. This transformation of a nitrile to a primary amine is a fundamental process in organic synthesis. The reaction requires a potent reducing agent capable of converting the carbon-nitrogen triple bond into a saturated amine.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Another effective, though less common, method involves the use of sodium borohydride in combination with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), which can be used for the reduction of related compounds like 2,4-dimethoxybenzonitrile. scientificlabs.co.uk

| Reducing Agent/System | Typical Solvent | General Reaction Conditions | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to reflux | Highly reactive, requires stringent anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Methanol, Ethanol | Elevated pressure and temperature | Requires specialized high-pressure equipment. |

| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., BF₃·OEt₂) | THF | Room temperature to reflux | Offers milder reaction conditions compared to LiAlH₄. scientificlabs.co.uk |

Reductive amination, also known as reductive alkylation, stands out as a highly versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts 2,5-Dimethoxybenzaldehyde (B135726) into this compound via an intermediate imine. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed as a one-pot synthesis where the aldehyde, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org

The key to this method is the use of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde. masterorganicchemistry.comcommonorganicchemistry.com Therefore, milder and more selective reagents are often preferred.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This is a widely used reagent that is stable in mildly acidic conditions (which favor imine formation) and selectively reduces imines over aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, it is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com

The reaction involves the initial formation of a hemiaminal from the aldehyde and amine, which then dehydrates to form an imine. wikipedia.org This imine is subsequently reduced by the hydride agent to yield the final benzylamine (B48309) product. wikipedia.orgmasterorganicchemistry.com

| Reducing Agent | Key Features | Typical Solvents |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines; stable in weakly acidic pH. masterorganicchemistry.comcommonorganicchemistry.com | Methanol, Ethanol. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective for a broad range of substrates, sensitive to water. commonorganicchemistry.com | DCE, DCM, THF. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Can reduce both imines and aldehydes; often added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com | Methanol, Ethanol. commonorganicchemistry.com |

Beyond the primary methods, other synthetic strategies have been developed. One notable alternative route, analogous to a patented method for its 2,4-isomer, involves a two-step process starting from 1,4-dimethoxybenzene. google.com

Chloromethylation: The first step is the chloromethylation of the 1,4-dimethoxybenzene precursor to form 2,5-dimethoxybenzyl chloride. This reaction introduces the necessary chloromethyl group onto the aromatic ring.

Amination: The resulting 2,5-dimethoxybenzyl chloride can then undergo amination. A common method for this transformation is the Delepine reaction, which uses hexamine (urotropine). The benzyl (B1604629) chloride reacts with hexamine to form a quaternary ammonium salt, which is then hydrolyzed, typically with acid, to yield the primary amine, this compound. google.com

This pathway provides an alternative for scenarios where the nitrile or aldehyde precursors are less accessible or economical.

Advanced Synthetic Strategies and Innovation

In line with the principles of green chemistry, recent innovations in the synthesis of this compound derivatives have focused on developing more efficient and environmentally benign methodologies. These advanced strategies often employ microwave irradiation and eliminate the use of organic solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govudayton.edu This technique has been successfully applied to the synthesis of various derivatives where this compound acts as a key building block. For instance, the synthesis of asymmetric star-shaped 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has been achieved using microwave irradiation. researchgate.net

In this method, the reaction of a disubstituted triazine with 2,5-dimethoxyaniline (B66101) (an analogue) is performed in a monomode microwave reactor. researchgate.net The use of microwave heating dramatically reduces reaction times from hours to just 5-15 minutes, with optimized conditions typically involving temperatures around 150 °C and a power of 200 W. researchgate.net This rapid and homogeneous heating leads to higher yields and simplified purification procedures compared to conventional heating methods. researchgate.net

A significant advancement in green synthetic chemistry is the development of solvent-free reaction conditions, which minimize chemical waste and environmental impact. researchgate.net The microwave-assisted synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives is a prime example of a solvent-free process. researchgate.net

In this protocol, the amine reactant is used in excess, serving as both the nucleophile and the liquid phase to homogenize the reaction mixture, thereby eliminating the need for a separate solvent. researchgate.net This approach not only simplifies the experimental setup and product workup but also aligns with the goals of sustainable chemistry by avoiding the use of potentially toxic and volatile organic solvents. The combination of microwave irradiation and solvent-free conditions represents an efficient, rapid, and environmentally friendly strategy for synthesizing derivatives of this compound. researchgate.netresearchgate.net

Chemo- and Regioselective Synthesis Approaches

The selective synthesis of this compound and its analogs hinges on precise control over chemical reactions at specific positions on the aromatic ring. A primary and efficient method for producing this compound is the reductive amination of 2,5-dimethoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an amine source, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity, preventing the reduction of the aldehyde group before imine formation.

Another key aspect is the regioselective functionalization of the starting material, 1,4-dimethoxybenzene, to introduce the necessary substituents at the correct positions. The inherent directing effects of the methoxy (B1213986) groups guide electrophilic substitution primarily to the ortho and para positions. However, achieving specific substitution patterns, especially in the presence of multiple activating groups, can be challenging. For instance, the dinitration of 1,4-dimethoxybenzene has been shown to exhibit surprising regioselectivity, a phenomenon that can be influenced by solvent conditions nih.gov. Computational studies, such as Density Functional Theory (DFT), have been employed to understand and predict the regioselectivity in the functionalization of dimethoxybenzene derivatives, attributing the outcomes to factors like the symmetry of molecular orbitals and solvation effects nih.govnih.gov.

For the synthesis of analogs, multi-component reactions like the Ugi reaction have been utilized, where components such as 2,4-dimethoxybenzylamine (B23717) can be used to generate a variety of complex molecules in a single step acs.org. Additionally, palladium-catalyzed cross-coupling and direct arylation processes offer powerful tools for the regioselective functionalization of halogenated precursors, enabling the synthesis of a diverse range of substituted benzylamine analogs rsc.org.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Precursor | Key Reaction | Selectivity Control | Advantages | Challenges |

| Reductive Amination | 2,5-Dimethoxybenzaldehyde | Imine formation followed by reduction | Choice of reducing agent and reaction conditions | Generally high yields and clean reactions | Requires synthesis of the aldehyde precursor |

| Functionalization of 1,4-Dimethoxybenzene | 1,4-Dimethoxybenzene | Electrophilic Aromatic Substitution | Directing effects of methoxy groups, solvent effects | Readily available starting material | Potential for isomeric mixtures, requires careful optimization |

| Multi-component Reactions (for analogs) | Substituted Aldehydes and Amines | e.g., Ugi Reaction | Stoichiometry and reaction sequence | High efficiency, diversity-oriented synthesis | Primarily for analog synthesis, not the parent compound |

| Cross-coupling Reactions (for analogs) | Halogenated Precursors | e.g., Suzuki, Buchwald-Hartwig | Catalyst and ligand selection | High regioselectivity, broad substrate scope | Requires synthesis of halogenated precursors |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of eco-friendly reagents and solvents, as well as the development of more sustainable reaction methodologies.

Eco-friendly Reagents and Solvents for this compound Production

A significant focus in greening the synthesis of benzylamines is the replacement of hazardous reagents and volatile organic solvents. Traditional reductions often employ metal hydrides that can be hazardous and generate significant waste. The use of catalytic hydrogenation with molecular hydrogen as the reductant is a greener alternative.

The choice of solvent is also a critical factor. Water is an ideal green solvent, and "on-water" synthesis protocols have been developed for related reactions, demonstrating enhanced reactivity and selectivity organic-chemistry.org. The use of bio-based solvents, which are derived from renewable resources and are often biodegradable, is another promising approach to reduce the environmental footprint of the synthesis.

Sustainable Methodologies for Amine Functionalization

Sustainable methodologies for amine synthesis often focus on catalysis to improve efficiency and reduce waste. Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and environmentally benign route to chiral amines under mild reaction conditions researchgate.net. These enzymatic methods can provide high conversions and enantioselectivities, which are particularly important in the pharmaceutical industry researchgate.net.

The development of heterogeneous catalysts is another key area of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and production costs. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of imines in reductive amination.

Furthermore, assessing the "greenness" of a synthetic route can be quantified using various green chemistry metrics. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor) provide a framework for evaluating the efficiency and environmental impact of a chemical process whiterose.ac.uknih.govmdpi.comethz.chrsc.org. By applying these metrics, chemists can identify areas for improvement and design more sustainable synthetic pathways for compounds like this compound.

Table 2: Green Chemistry Approaches in Benzylamine Synthesis

| Green Chemistry Principle | Application in Benzylamine Synthesis | Examples | Benefits |

| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials | Bioproduction of benzylamine from L-phenylalanine researchgate.net | Reduced reliance on fossil fuels, potential for biodegradability |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents | "On-water" synthesis, use of bio-based solvents | Reduced toxicity, improved safety, easier workup |

| Catalysis | Use of catalysts to improve efficiency and reduce waste | Heterogeneous catalysts (e.g., Pd/C), biocatalysts (e.g., transaminases) | Higher selectivity, milder reaction conditions, catalyst recyclability |

| Atom Economy | Designing reactions that maximize the incorporation of all materials | Addition reactions, multi-component reactions | Reduced waste generation, increased efficiency |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Biocatalytic reactions, optimized catalytic processes | Reduced energy consumption and associated emissions |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxybenzylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) attached to the benzylic carbon is the most prominent site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom readily participates in reactions with various electrophiles.

The amine functionality of 2,5-Dimethoxybenzylamine allows it to undergo typical amine reactions such as alkylation, acylation, and condensation to form imines. In N-alkylation reactions, the amine acts as a nucleophile, attacking an electrophilic carbon center to form a new carbon-nitrogen bond. A specific example is its reaction with ethyl bromoacetate (B1195939) to produce N-(2,5-dimethoxy)benzylglycine ethyl ester sigmaaldrich.com.

Multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step, are another area where this nucleophilicity is crucial nih.gov. While specific studies on this compound in MCRs are not prevalent, the closely related isomer, 2,4-dimethoxybenzylamine (B23717), is widely used as the amine component in transformations like the Ugi reaction to synthesize diverse molecular scaffolds sigmaaldrich.combeilstein-journals.orgsigmaaldrich.com. This suggests the potential utility of this compound in similar synthetic strategies.

| Reaction Type | Electrophile | Product | Reference |

| N-Alkylation | Ethyl bromoacetate | N-(2,5-dimethoxy)benzylglycine ethyl ester | sigmaaldrich.com |

Certain structural isomers of dimethoxybenzylamine, particularly those with a methoxy (B1213986) group para to the aminomethyl group (e.g., 2,4-dimethoxybenzylamine), can exhibit a unique mode of reactivity involving 1,4-addition. This reactivity proceeds through the formation of a highly reactive intermediate known as an aza-quinone methide nih.govrsc.org. These transient species are generated via a 1,6-elimination mechanism from the corresponding p-aminobenzyl derivative nih.gov.

Aza-quinone methides are potent Michael acceptors, meaning they are susceptible to attack by nucleophiles at the benzylic carbon position in a conjugate (1,4) fashion nih.gov. Research has utilized 2,4-dimethoxybenzylamine as a model amine nucleophile to investigate this type of 1,4-reactivity with electrophiles like 5-bromo-2-indene-1-one sigmaaldrich.comscientificlabs.com. The formation of these intermediates is a key step in the mechanism of certain self-immolative linkers used in prodrug design, where the linker cleaves to release a therapeutic agent and the reactive quinone methide byproduct nih.govrsc.org. While this specific reactivity is characteristic of isomers with a para-amino/methoxy relationship, it highlights a significant area of research within the broader class of dimethoxybenzylamine compounds.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups wikipedia.orgyoutube.com.

The two methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions umkc.edumsu.edu. In the case of this compound, the positions available for substitution are C3, C4, and C6. Both methoxy groups strongly activate the C4 and C6 positions, which are ortho or para to them. The C3 position is only activated by the C5-methoxy group. Consequently, electrophilic attack occurs preferentially at the C4 and C6 positions. The existence of 2,5-dimethoxy-4-bromobenzylamine confirms that bromination occurs readily at the C4 position nih.gov. Studies on the closely related 2,5-dimethoxybenzaldehyde (B135726) show that nitration also occurs predominantly at the 4-position, with some substitution at the 6-position possible bloomtechz.com.

| Reaction Type | Reagent | Position of Substitution | Product Example | Reference |

| Bromination | Br₂ / Catalyst | C4 | 2,5-dimethoxy-4-bromobenzylamine | nih.gov |

| Nitration | HNO₃ / H₂SO₄ | C4 (major), C6 | 2,5-dimethoxy-4-nitrobenzylamine | bloomtechz.com |

The methoxy groups themselves can be chemically modified, most commonly through O-demethylation to yield hydroxyl groups. This transformation is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) in acetic acid researchgate.net. The reaction converts the ether linkages into phenols, transforming this compound into 2,5-dihydroxybenzylamine (the amine analog of hydroxyhydroquinone). This reaction provides a route to catecholic and hydroquinonic systems from readily available methoxy-substituted precursors.

Mechanisms of Key Transformations Involving this compound

The reactions of this compound are underpinned by well-established organic chemistry mechanisms.

Nucleophilic Attack by Amine: In reactions like N-alkylation, the mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2). The nitrogen atom's lone pair acts as the nucleophile, attacking the electrophilic carbon of a substrate (e.g., an alkyl halide) and displacing the leaving group to form a new C-N bond.

Electrophilic Aromatic Substitution: The mechanism for EAS proceeds in two steps msu.edumasterorganicchemistry.com. First, a strong electrophile (E⁺) is attacked by the π-electron system of the activated benzene ring. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex libretexts.org. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-donating methoxy groups at the C2 and C5 positions. In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the ring's aromaticity and yielding the substituted product msu.edumasterorganicchemistry.com.

O-Demethylation with BBr₃: The mechanism for demethylation with boron tribromide involves the Lewis acidic boron atom coordinating to the Lewis basic oxygen atom of a methoxy group. This coordination makes the methyl group highly electrophilic. A bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to produce a methyl bromide and a bromo(alkoxy)borane intermediate. Subsequent workup with water hydrolyzes the boron-oxygen bonds to yield the final dihydroxyl product.

Reaction Kinetics and Mechanistic Pathways

The reactions of this compound are characterized by several fundamental mechanistic pathways, primarily involving the initial formation of an imine or iminium ion intermediate.

Reaction with Carbonyl Compounds and Cyclization:

A cornerstone of the reactivity of many benzylamines is their condensation with aldehydes or ketones to form an imine (Schiff base), which can then undergo further transformations. When reacted with an appropriate carbonyl compound, this compound can be a precursor for the synthesis of tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active molecules. While the classic Pictet-Spengler reaction specifically requires a β-arylethylamine, benzylamines like the title compound participate in related cyclization strategies, such as the Pomeranz–Fritsch–Bobbitt reaction.

The general mechanism for such cyclizations proceeds through two key stages:

Imine/Iminium Ion Formation: The nucleophilic amine group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration, typically under acidic conditions, to yield a protonated imine, known as an iminium ion. The rate of this step is dependent on the pH of the medium and the nature of the carbonyl compound.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The highly electrophilic iminium ion is then attacked by the electron-rich dimethoxy-substituted benzene ring. The two methoxy groups are strong activating groups, directing the cyclization to the ortho position (C6), which is para to the C5-methoxy group and ortho to the C1-benzylic carbon. This intramolecular cyclization is the rate-determining step and leads to the formation of the tetrahydroisoquinoline ring system. ebrary.netwikipedia.org

This pathway is exemplified in the synthesis of tetracyclic tetrahydroisoquinoline cores where a substituted benzylamine (B48309) is a key component. For instance, N-substituted derivatives of this compound can be cyclized under acidic conditions (e.g., HCl) in a Pomeranz–Fritsch-type double cyclization to yield complex fused heterocyclic systems. beilstein-journals.org

Participation in Multicomponent Reactions (MCRs):

This compound is a suitable amine component for various multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single synthetic operation. In these reactions, the initial step is almost invariably the formation of an imine with an aldehyde component.

An example is the Petasis reaction (a borono-Mannich reaction), which involves an amine, an aldehyde, and a vinyl- or aryl-boronic acid. The probable mechanism involves the reaction between the amine and the aldehyde to form a hemiaminal, which is in equilibrium with the iminium ion. This electrophilic species is then attacked by the nucleophilic organoboronic acid complex to form the carbon-carbon bond, yielding a substituted amine. nih.gov

Similarly, in the Ugi four-component condensation , this compound would react with an aldehyde, an isocyanide, and a carboxylic acid. The mechanistic pathway is initiated by the formation of an iminium ion from the amine and aldehyde. The isocyanide then adds to the iminium ion to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion in an O-acylation step. A final Mumm rearrangement leads to the stable α-acylamino amide product. beilstein-journals.org

N-Alkylation and N-Acylation:

As a primary amine, this compound readily undergoes standard N-alkylation and N-acylation reactions. For example, it reacts with electrophiles like ethyl bromoacetate via a nucleophilic substitution (SN2) mechanism to yield N-alkylated products. researchgate.net N-acylation with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon of the acylating agent.

The kinetics of these reactions are influenced by standard factors: the concentration of reactants, solvent polarity, and the steric and electronic nature of the electrophile. The electron-donating nature of the 2,5-dimethoxyphenyl group does not significantly hinder the nucleophilicity of the distal amino group in these intermolecular reactions.

Stereochemical Aspects in Reactions with this compound

When this compound reacts to form new chiral centers, controlling the stereochemical outcome is a significant aspect of its synthetic utility. This is particularly relevant in cyclization reactions that form substituted tetrahydroisoquinolines.

Diastereoselective Cyclizations using Chiral Auxiliaries:

Stereocontrol can be achieved by temporarily attaching a chiral auxiliary to the nitrogen atom of this compound. This converts the amine into a chiral substrate. When this modified substrate undergoes a cyclization reaction, the pre-existing stereocenter on the auxiliary directs the formation of the new stereocenter in the product.

The mechanistic principle relies on the formation of diastereomeric transition states. The chiral auxiliary creates a sterically biased environment, forcing the intramolecular cyclization to occur from a specific face of the iminium ion intermediate. This results in the preferential formation of one diastereomer over the other. The auxiliary can be subsequently removed to yield an enantiomerically enriched product. ebrary.net

Enantioselective Catalysis:

An alternative and more atom-economical approach is the use of a chiral catalyst. In the context of Pictet-Spengler-type cyclizations, chiral Brønsted acids, such as chiral phosphoric acids, have proven highly effective.

The mechanism for this enantioselective transformation is believed to involve the following key interactions:

The chiral phosphoric acid protonates the imine formed from this compound and an aldehyde.

This creates a chiral ion pair between the iminium cation and the chiral phosphate (B84403) anion.

The chiral counter-anion acts as a chiral template, shielding one face of the electrophilic iminium ion.

The intramolecular cyclization is thus directed to the less hindered face, leading to the formation of the product with high enantioselectivity. nih.gov

This method avoids the need for the attachment and removal of a chiral auxiliary, making the synthetic route more efficient. While specific studies detailing the stereochemical outcomes for this compound were not prevalent, the principles established for structurally similar amines are directly applicable.

Applications of 2,5 Dimethoxybenzylamine in Advanced Organic Synthesis

Role as a Protecting Group in Complex Molecule Synthesis

The 2,5-dimethoxybenzyl group is a member of the electron-rich benzyl-type protecting groups used for various functional groups, including amines, alcohols, and amides. The presence of two electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring significantly influences the group's stability and cleavage conditions compared to the simpler benzyl (Bn) or p-methoxybenzyl (PMB) groups.

The DMB group is prized for its stability under a range of synthetic conditions while being susceptible to removal under specific, often mild, oxidative or acidic conditions. The enhanced electron density on the aromatic ring facilitates cleavage by stabilizing the cationic intermediate that forms upon its departure. This makes the DMB group more labile (easier to remove) than its PMB and Bn counterparts. chem-station.com

Cleavage of the DMB protecting group is typically achieved through two main pathways:

Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can effectively remove the DMB group. researchgate.net The reaction proceeds via protonation and subsequent formation of a resonance-stabilized 2,5-dimethoxybenzyl cation. The use of excess acid or nucleophilic scavengers can improve the efficiency of this deprotection. rsc.org For instance, N-protected sulfamates bearing the 2,4-dimethoxybenzyl group, a close analog, are deprotected quantitatively using 10% TFA in dichloromethane (B109758) at room temperature. rsc.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the oxidative removal of DMB groups. researchgate.net The mechanism with DDQ involves the formation of a charge-transfer complex, which facilitates the cleavage. chem-station.com This method is often preferred for its mildness and orthogonality to other protecting groups.

Table 1: Common Cleavage Reagents for Dimethoxybenzyl (DMB) Protecting Groups

| Reagent | Type of Cleavage | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Acidic | TFA in a solvent like Dichloromethane (DCM) | researchgate.netrsc.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative | DDQ in a solvent system like DCM/water | chem-station.com |

| Ceric Ammonium Nitrate (CAN) | Oxidative | CAN in a solvent mixture like Acetonitrile/water | researchgate.net |

A key advantage of the DMB group in complex molecule synthesis is the ability to remove it selectively in the presence of other, more robust protecting groups. The lability of benzyl-type protecting groups is directly related to the electron-donating ability of the substituents on the aromatic ring. The presence of two methoxy groups makes the DMB group significantly more acid- and oxidation-sensitive than the PMB group (one methoxy group) and the unsubstituted Bn group. chem-station.comorganic-chemistry.org

This reactivity hierarchy allows for precise, stepwise deprotection strategies. For example, a molecule bearing both a DMB and a Bn ether can be treated with a mild oxidizing agent like DDQ to selectively cleave the DMB ether, leaving the Bn ether intact for a later transformation. chem-station.com This orthogonality is crucial in multistep syntheses where different functional groups must be unmasked at specific stages. Research has shown that a dimethoxybenzyl protecting group can be selectively removed in the presence of both benzyl and p-methoxybenzyl groups. organic-chemistry.org

Table 2: Relative Lability of Benzyl-Type Protecting Groups

| Protecting Group | Structure | Relative Lability | Common Cleavage Methods | Reference |

| Dimethoxybenzyl (DMB) | (MeO)₂-C₆H₃-CH₂- | Highest | Mild Acid (TFA), Oxidative (DDQ, CAN) | chem-station.com |

| p-Methoxybenzyl (PMB) | MeO-C₆H₄-CH₂- | Intermediate | Strong Acid, Oxidative (DDQ) | chem-station.com |

| Benzyl (Bn) | C₆H₅-CH₂- | Lowest | Strong Acid, Hydrogenolysis (H₂/Pd-C) | organic-chemistry.org |

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. nih.gov Dimethoxybenzylamine analogs are frequently employed as the amine component in several important MCRs.

The Ugi four-component reaction (Ugi-4CR) is one of the most versatile MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. nih.gov While specific examples utilizing 2,5-dimethoxybenzylamine are not prevalent in the literature, its structural isomer, 2,4-dimethoxybenzylamine (B23717), is widely used and serves as an excellent analog to demonstrate the utility of this class of compounds.

The 2,4-dimethoxybenzylamine component not only acts as a foundational building block in the Ugi reaction but also introduces a readily cleavable protecting group into the product. This dual functionality is highly efficient. For example, it has been employed in the synthesis of structurally complex natural products like polyoxins and nikkomycins. nih.govrsc.org In these syntheses, a uridine-derived aldehyde, an isoxazolecarboxylic acid, a convertible isonitrile, and 2,4-dimethoxybenzylamine are combined in an Ugi reaction. nih.govrsc.org A subsequent acidic hydrolysis step removes the DMB group along with other protecting groups to yield the final complex structure. nih.govrsc.org

Table 3: Examples of Ugi Reactions Utilizing 2,4-Dimethoxybenzylamine (Analog)

| Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold/Product | Reference |

| 2′,3′-isopropylidine-protected uridine-5′-aldehyde | Isoxazolecarboxylic acid derivative | Convertible isonitrile | Precursor to Uracil Polyoxin C (UPOC) methyl ester | nih.govrsc.org |

| Phenylglyoxal (B86788) | Various | Various | Bis-amide precursor for 2,4,5-trisubstituted oxazoles | rsc.org |

| Dipeptide acids | Self (dipeptide acid) | Various isocyanides | N-alkylated pentapeptides for macrocyclization | rsc.org |

| Various aldehydes | Various carboxylic acids | 1,1,3,3-tetramethylbutyl isocyanide | Linear dipeptide precursors for 2,4-disubstituted 5-aminothiazoles | beilstein-journals.org |

The Passerini reaction is a three-component reaction (P-3CR) that involves the combination of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.orgmdpi.com This reaction leads to the formation of an α-acyloxy carboxamide.

Given the required reactants, this compound is not a component of the classical Passerini reaction, as this MCR does not utilize an amine. The reaction proceeds through the interaction of the carbonyl and carboxylic acid with the isocyanide, without the incorporation of a primary or secondary amine. wikipedia.org

A powerful strategy in modern synthetic chemistry involves using MCRs to generate intermediate scaffolds that can undergo subsequent, often intramolecular, reactions to yield novel and complex heterocyclic systems. nih.govdovepress.com This approach, sometimes termed an MCR-cyclization sequence, greatly expands the structural diversity accessible from a single MCR.

The Ugi reaction, with amine components like dimethoxybenzylamine analogs, is exceptionally well-suited for this strategy. The Ugi product, a linear bis-amide, can be designed to contain additional functional groups that participate in post-condensation transformations. For instance, by choosing appropriate starting materials, the Ugi product can be made to undergo subsequent reactions such as:

Robinson-Gabriel cyclodehydration: Ugi products derived from components like phenylglyoxal and 2,4-dimethoxybenzylamine can be converted into oxazole (B20620) scaffolds. rsc.org

Intramolecular Heck Reaction: By incorporating an o-halobenzaldehyde and an unsaturated isocyanide into the Ugi reaction, the resulting product can undergo an intramolecular Heck reaction to form complex polycyclic heterocycles. rsc.org

Ugi/Deprotection/Cyclization: This common sequence uses the amine (e.g., 2,4-dimethoxybenzylamine) to build a linear peptide-like chain, after which the DMB group is cleaved to reveal a secondary amide that can participate in a planned cyclization step. beilstein-journals.org

These strategies demonstrate how this compound and its analogs can be instrumental not just in the initial multicomponent reaction, but as a pivotal element in a longer synthetic sequence designed to generate novel and diverse molecular frameworks for applications in medicinal chemistry and materials science.

Intermediate in Total Synthesis of Natural Products and Bioactive Compounds

This compound and its isomers serve as valuable intermediates in the multi-step synthesis of complex organic molecules, including natural products and various bioactive compounds. Their utility stems from the presence of a reactive primary amine group and a dimethoxy-substituted benzene (B151609) ring, which can be further functionalized or can influence the electronic properties of the molecule.

Contribution to Total Synthesis of Complex Molecular Architectures (e.g., (-)-Muraymycin D2 and its Epimer via 2,4-Dimethoxybenzylamine)

In the intricate field of total synthesis, where chemists aim to construct complex natural products from simple starting materials, dimethoxybenzylamines play a crucial role. A notable example is the use of the related isomer, 2,4-dimethoxybenzylamine , in the first total synthesis of (-)-Muraymycin D2 (MRY D2) and its epimer. nih.govnih.gov Muraymycins are a class of nucleoside antibiotics that show promising antibacterial activity by inhibiting the bacterial enzyme MraY. researchgate.net

The synthesis of (-)-Muraymycin D2 employed an Ugi four-component reaction (U4CR) as a key step to assemble the complex core of the molecule. nih.govresearchgate.net In this reaction, 2,4-dimethoxybenzylamine was strategically used as a "masked" form of ammonia (B1221849). nih.gov Direct use of ammonia sources like ammonium acetate (B1210297) often results in low yields or side reactions in Ugi reactions. nih.gov By using 2,4-dimethoxybenzylamine, the researchers could introduce the required nitrogen atom efficiently. The resulting 2,4-dimethoxybenzyl (DMB) group on the tertiary amide could then be removed under acidic conditions during the final deprotection steps to yield the target natural product. nih.gov This strategy highlights the utility of dimethoxybenzylamines as practical ammonia equivalents in complex multi-component reactions.

Table 1: Role of 2,4-Dimethoxybenzylamine in (-)-Muraymycin D2 Synthesis

| Component/Step | Role or Description | Research Finding |

| Target Molecule | (-)-Muraymycin D2 | A complex antibacterial nucleoside natural product. nih.gov |

| Key Reaction | Ugi Four-Component Reaction (U4CR) | Convergently assembles the core structure of the molecule. researchgate.net |

| Amine Component | 2,4-Dimethoxybenzylamine | Used as a "masked" ammonia to improve reaction efficiency. nih.gov |

| Reaction Conditions | Reactants mixed without solvent at room temperature for 72 hours. | Yielded the desired Ugi product in 54%. nih.gov |

| Deprotection | Acid-catalyzed hydrolysis | Removes the 2,4-dimethoxybenzyl (DMB) group in the final steps. nih.gov |

Synthesis of Anti-HIV-1 Agents Utilizing Related Dimethoxybenzylamines

Dimethoxy-substituted aromatic compounds are important structural motifs in the development of novel therapeutic agents, including those targeting the human immunodeficiency virus type 1 (HIV-1). Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored a variety of heterocyclic scaffolds, where the inclusion of dimethoxybenzyl groups can influence antiviral activity.

For instance, the synthesis of certain pyrimido[5,4-b]indole derivatives, which are structurally related to other NNRTIs, has been investigated. researchgate.net Structure-activity relationship studies on these compounds suggested that electron-releasing substituents, such as methoxy groups, on the indole (B1671886) ring can be beneficial for activity. researchgate.net While these specific examples may not use this compound directly as a starting material, the synthesis of related dihydroalkoxybenzyloxopyrimidines (DABOs) as anti-HIV-1 agents demonstrates the importance of the dimethoxybenzyl moiety in achieving antiviral potency. researchgate.net The synthesis of these and other bioactive molecules often involves the coupling of a heterocyclic core with various substituted benzylamines or benzyl halides, making dimethoxybenzylamine a relevant precursor for creating libraries of potential drug candidates.

Synthesis of N-hydroxythiourea Derivatives

N-hydroxythioureas are a class of compounds that have been investigated for various biological activities. An efficient synthetic route to access N-hydroxythiourea derivatives involves the reaction of 1-(thiocarbamoyl)benzotriazoles with hydroxylamines. researchgate.net The 1-(thiocarbamoyl)benzotriazole intermediates are themselves readily prepared from the corresponding primary amines.

This methodology allows for the synthesis of diversely substituted N-hydroxythioureas. By starting with this compound, one could first react it with bis(benzotriazolyl)methanethione to form N-(2,5-dimethoxybenzyl)-1H-benzo[d] nih.govnih.govresearchgate.nettriazole-1-carbothioamide. Subsequent reaction of this intermediate with hydroxylamine (B1172632) would yield the target N-(2,5-dimethoxybenzyl)-N'-hydroxythiourea in high yield. researchgate.net This two-step process provides a straightforward pathway to novel thiourea (B124793) derivatives incorporating the 2,5-dimethoxyphenyl group for biological screening.

Table 2: Proposed Synthesis of N-(2,5-dimethoxybenzyl)-N'-hydroxythiourea

| Step | Reactants | Product | Significance |

| 1 | This compound + Bis(benzotriazolyl)methanethione | N-(2,5-dimethoxybenzyl)-1H-benzo[d] nih.govnih.govresearchgate.nettriazole-1-carbothioamide | Formation of the activated thiocarbamoyl intermediate. researchgate.net |

| 2 | Intermediate from Step 1 + Hydroxylamine | N-(2,5-dimethoxybenzyl)-N'-hydroxythiourea | Efficient formation of the final N-hydroxythiourea derivative. researchgate.net |

Precursor for Advanced Materials and Supramolecular Assemblies

The unique structural features of this compound also make it a candidate for the synthesis of advanced materials and complex supramolecular structures. The amine group provides a reactive handle for incorporation into larger assemblies, while the dimethoxy-substituted ring can impart specific electronic, solubility, or self-assembly properties.

Synthesis of Chiral Macrocyclic Arenes from this compound

Macrocyclic compounds are of significant interest in supramolecular chemistry due to their ability to act as hosts for molecular recognition and self-assembly. The synthesis of chiral macrocycles is particularly valuable for applications in enantioselective recognition, separation, and catalysis. nih.gov

One common strategy for constructing macrocycles involves the condensation of amines and aldehydes to form imine linkages, which can subsequently be reduced to form stable macrocyclic polyamines. nih.gov For example, the condensation of aromatic dialdehydes with chiral diamines is a well-established method for creating a variety of enantiopure macrocyclic Schiff bases. nih.govnih.gov Although this compound is a primary monoamine, it can be incorporated into macrocyclic structures through multi-step synthetic strategies. For instance, it could be used to functionalize a larger building block that is then subjected to a macrocyclization reaction. This approach allows the introduction of the 2,5-dimethoxybenzyl unit as a pendant group on the macrocyclic framework, influencing its solubility, conformation, and host-guest binding properties.

Integration into Polymeric Structures

The amine functionality of this compound and the electronic nature of its aromatic ring make it and its derivatives suitable for integration into polymeric materials. A closely related compound, 2,5-dimethoxyaniline (B66101), undergoes oxidative polymerization to produce poly(2,5-dimethoxyaniline) (PDMOA). google.com This polymer and its copolymers with aniline (B41778) are conducting polymers that exhibit improved solubility in common organic solvents compared to polyaniline, which is a significant advantage for material processing. google.com The methoxy groups enhance solubility and influence the polymer's electronic and thermal properties. google.com

While direct polymerization of this compound is less common, benzylamine (B48309) derivatives are used in various aspects of polymer chemistry. For example, poly(vinyl benzyl amine) is a functional polymer where the amine group is attached to the polymer backbone via a benzyl linkage. researchgate.net Furthermore, benzylamine itself can be used to synthesize N-benzylmaleimide, which can then be homopolymerized or copolymerized to create polyimides with high thermal stability. tsijournals.com These examples demonstrate that the this compound moiety can be incorporated into polymer chains, either as a modified monomer or as a functionalizing agent, to tailor the properties of the resulting materials for specific applications.

Formation of Donor-Acceptor Systems

In the field of advanced organic synthesis, the creation of donor-acceptor (D-A) systems is a key area of research for the development of novel materials with tailored electronic and photophysical properties. These systems are characterized by the intramolecular or intermolecular interaction between an electron-donating moiety and an electron-accepting moiety. This interaction can lead to the formation of charge-transfer complexes, which are fundamental to the function of various organic electronic devices.

While this compound possesses structural features characteristic of an electron donor—specifically, an electron-rich aromatic ring due to the presence of two methoxy groups, and a primary amine group—a comprehensive review of scientific literature reveals a notable lack of specific research detailing its direct application in the synthesis of well-defined donor-acceptor systems. The benzylamine moiety provides a potential site for reaction and incorporation into larger conjugated systems. The electron-donating nature of the dimethoxybenzene ring could, in principle, allow it to function as the donor component in a D-A architecture.

Detailed Research Findings

A thorough search of scientific databases and chemical literature did not yield specific studies focused on the use of this compound for the formation of donor-acceptor systems. Consequently, there are no detailed research findings, such as reaction schemes, characterization data, or photophysical properties of D-A systems derived from this specific compound to report.

Data Tables

Due to the absence of specific research data on the applications of this compound in the formation of donor-acceptor systems, no data tables can be generated.

Spectroscopic and Analytical Characterization Methodologies for 2,5 Dimethoxybenzylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution and two-dimensional (2D) NMR techniques are instrumental in the complete structural assignment of 2,5-Dimethoxybenzylamine.

High-Resolution NMR Studies for Structural Elucidation

High-resolution 1H and 13C NMR spectroscopy are fundamental for determining the precise chemical environment of each proton and carbon atom within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing benzylamine (B48309) moiety.

Aromatic Protons: The three aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. Due to the substitution pattern (1,2,4-trisubstituted), they will exhibit a characteristic splitting pattern. The proton at C6 (ortho to the CH₂NH₂ group) is expected to be a doublet, the proton at C3 (ortho to a methoxy group) a doublet, and the proton at C4 (between the two methoxy groups) a doublet of doublets.

Benzylic Protons (CH₂NH₂): The two protons of the methylene group attached to the aromatic ring are expected to appear as a singlet around 3.8-4.0 ppm.

Amine Protons (NH₂): The two amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (OCH₃): The two methoxy groups will each produce a sharp singlet, likely at slightly different chemical shifts due to their different positions on the aromatic ring, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct signals are expected.

Aromatic Carbons: Six signals are anticipated in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electron-donating methoxy groups (C2 and C5) will be shifted upfield compared to the others. The carbon attached to the benzylamine group (C1) will also have a characteristic chemical shift.

Benzylic Carbon (CH₂NH₂): The carbon of the methylene group is expected to resonate in the range of 40-50 ppm.

Methoxy Carbons (OCH₃): The two methoxy carbons will appear as sharp signals in the upfield region, typically around 55-60 ppm.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| Benzylic CH₂ | 3.8 - 4.0 | 40 - 50 |

| Amine NH₂ | Variable (broad) | - |

| Methoxy OCH₃ | 3.7 - 3.9 | 55 - 60 |

2D NMR Techniques for Connectivity and Conformation (e.g., gHSQC, COSY)

While 1D NMR provides information about the chemical shifts of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. For instance, the proton at C4 would show cross-peaks with the protons at C3 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the benzylic methylene group to the ¹³C signal of the same group. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal, and the methoxy proton signals would correlate with the methoxy carbon signals. This technique is invaluable for unambiguous assignment of the carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₉H₁₃NO₂, the expected exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₉H₁₃NO₂ | 168.1019 |

Fragmentation Pattern Analysis for Structural Features

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (167 g/mol ). Key fragmentation pathways would likely involve:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This would result in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. The base peak in the spectrum is often the dimethoxybenzyl cation at m/z 152, resulting from the loss of the NH₂ radical.

Loss of Methoxy Group: Fragmentation can also occur through the loss of a methoxy group (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion or subsequent fragment ions.

Cleavage of the Amine Group: Loss of the amino group (•NH₂, 16 Da) or ammonia (B1221849) (NH₃, 17 Da) can also be observed.

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 167 | Molecular Ion [C₉H₁₃NO₂]⁺ |

| 152 | [M - NH₂]⁺ |

| 136 | [M - OCH₃]⁺ |

| 121 | [M - NH₂ - OCH₃]⁺ or [M - CH₂O - NH₂]⁺ |

Differentiation of Isomers via Mass Spectrometry and Ion Abundances

Mass spectrometry can be a powerful tool for differentiating between isomers, such as this compound and its constitutional isomer, 2,4-dimethoxybenzylamine (B23717). While the molecular ion peak will be the same for both isomers, the relative abundances of the fragment ions can differ significantly due to the different substitution patterns on the aromatic ring.

The stability of the resulting fragment ions is influenced by the position of the methoxy groups. For example, the relative ease of formation of certain resonance-stabilized fragment ions may vary between the two isomers, leading to different relative intensities of key fragment peaks in their respective mass spectra. A detailed comparison of the fragmentation patterns, particularly the ratios of the major fragment ions, can therefore allow for the confident differentiation of this compound from its isomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, aromatic ring, and ether linkages.

As a primary amine, this compound exhibits two distinct N-H stretching vibrations in the region of 3300 to 3500 cm⁻¹. openstax.orglibretexts.org These bands, which are typically sharper and less intense than the O-H bands of alcohols, correspond to the symmetric and asymmetric stretching modes of the -NH₂ group. openstax.org For aromatic amines, these absorptions tend to appear at slightly higher frequencies compared to their aliphatic counterparts. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

The presence of the substituted benzene (B151609) ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., at 3030 cm⁻¹). libretexts.org The complex molecular motions of the ring itself result in a series of C=C stretching absorptions in the 1450 to 1600 cm⁻¹ range. libretexts.org

The two methoxy groups (-OCH₃) on the aromatic ring introduce strong C-O stretching bands. Aromatic ethers like this compound are expected to show a strong, characteristic asymmetrical C-O-C stretching band between 1085 and 1150 cm⁻¹. wpmucdn.com More specifically, aromatic ethers typically display two distinct C-O stretching vibrations: one for the aryl-oxygen (sp² C-O) bond, often around 1250 cm⁻¹, and another for the alkyl-oxygen (sp³ C-O) bond. youtube.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | ~3030 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | 1085 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the aromatic ring of this compound. Aromatic compounds are known to have strong absorbance in the UV range. aai.solutions

The benzene chromophore itself exhibits three main absorption bands due to π → π* transitions, with primary bands around 184 nm and 202 nm, and a less intense secondary band with fine structure around 255 nm. libretexts.orgup.ac.zahnue.edu.vn The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

In this compound, the two electron-releasing methoxy groups (-OCH₃) and the benzylamine group (-CH₂NH₂) cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. up.ac.zahnue.edu.vn This is due to the interaction of the non-bonding electrons on the oxygen and nitrogen atoms with the π-electron system of the aromatic ring, which lowers the energy gap for electronic transitions. Consequently, the characteristic absorption bands for this compound are expected in the 200-300 nm range, providing a clear indication of the substituted aromatic system. aai.solutions

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition Type | Expected Absorption Range (nm) | Notes |

|---|---|---|---|

| Substituted Benzene Ring | π → π* (Primary Band) | > 205 | Shifted to longer wavelength due to substituents. |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from its positional isomers (e.g., 2,4-dimethoxybenzylamine or 3,4-dimethoxybenzylamine).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. whitman.edu The purity of the compound can be determined by the presence of a single major peak in the gas chromatogram, with commercial standards often specifying a purity of 98% or higher by GC. calpaclab.comlabproinc.com

The mass spectrum provides crucial structural information. The molecular weight of this compound is 167.21 g/mol . calpaclab.comscbt.com According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound (M⁺ at m/z 167). whitman.edu

The fragmentation pattern under electron ionization (EI) is key to its identification. For benzylamines, a characteristic fragmentation pathway is α-cleavage, involving the breaking of the bond between the benzylic carbon and the amino group. nih.gov This cleavage in this compound would lead to the formation of a resonance-stabilized 2,5-dimethoxybenzyl cation, which is expected to be a prominent peak in the mass spectrum.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 167 | Molecular Ion [M]⁺ | [C₉H₁₃NO₂]⁺ | Confirms the molecular weight of the compound. |

| 151 | 2,5-Dimethoxybenzyl cation | [C₉H₁₁O₂]⁺ | Result of α-cleavage (loss of •NH₂). Often a major fragment. |

Liquid Chromatography Techniques (e.g., HPLC for diastereomer separation)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method for purity assessment and the separation of positional isomers. researchgate.net

A typical RP-HPLC setup for separating isomers of aromatic amines would utilize a C18 stationary phase column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The separation of closely related isomers, which may have only slight differences in polarity, can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

While this compound itself is achiral, HPLC is a critical tool for separating diastereomers when this amine is used as a reagent in the synthesis of chiral molecules. If this compound is reacted with a chiral acid, for example, a pair of diastereomeric salts is formed. These diastereomers have different physical properties and can be separated using standard (non-chiral) HPLC techniques due to their different interactions with the stationary and mobile phases. Similarly, chiral stationary phases (CSPs) are employed in HPLC to resolve enantiomeric mixtures of compounds derived from this compound. nih.gov

Table 4: Representative HPLC Conditions for Aromatic Amine Isomer Separation

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilyl (C18) column |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with a modifier like sulfuric acid or TFA) sielc.com |

| Detector | UV Detector (e.g., at 210 nm) sielc.com |

| Application | Purity assessment and separation of positional isomers. |

Computational and Theoretical Investigations of 2,5 Dimethoxybenzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules like 2,5-Dimethoxybenzylamine.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT allow for the theoretical exploration of its reactivity. DFT calculations can model the transition states and reaction pathways for various chemical transformations, such as N-acylation, alkylation, and condensation reactions. By calculating the energy barriers associated with these pathways, researchers can predict the feasibility and selectivity of different reactions involving the amine group and the aromatic ring.

For instance, in a hypothetical reaction, DFT could be employed to compare the activation energies for electrophilic substitution at different positions on the benzene (B151609) ring, thus predicting the regioselectivity of such reactions. The electron-donating methoxy (B1213986) groups at positions 2 and 5 are expected to activate the ring towards electrophilic attack, and DFT calculations could quantify this effect.

Analysis of Electronic Effects on Chemical Transformations

The electronic landscape of this compound, governed by its substituent groups, plays a crucial role in its chemical transformations. The two methoxy groups (-OCH3) are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. The benzylamine (B48309) moiety (-CH2NH2) also influences the electronic properties.

Quantum chemical calculations can provide quantitative measures of these electronic effects. Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be computed to understand the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the regions of a molecule most likely to donate and accept electrons, respectively.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |